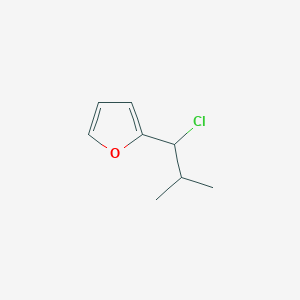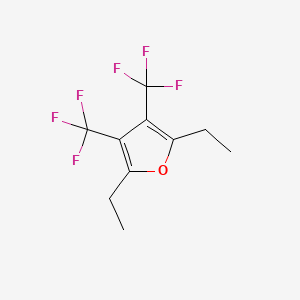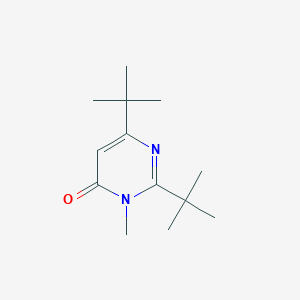
Furan, 2-(1-chloro-2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2-(1-chloro-2-methylpropyl)- is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom. This compound is characterized by the presence of a 1-chloro-2-methylpropyl group attached to the second position of the furan ring. Furans are known for their reactivity and are widely used in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2-(1-chloro-2-methylpropyl)- can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-buten-2-ol with thionyl chloride to form 2-chloro-3-methylbut-2-ene, which is then subjected to a cyclization reaction with furan in the presence of a Lewis acid catalyst such as aluminum chloride . This method provides a straightforward route to the desired compound under mild reaction conditions.
Industrial Production Methods
Industrial production of Furan, 2-(1-chloro-2-methylpropyl)- typically involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations . This approach allows for the large-scale production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Furan, 2-(1-chloro-2-methylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloro-2-methylpropyl group can be substituted by nucleophiles such as sodium diethyl phosphite, leading to the formation of 2-(1-diethoxyphosphorylmethyl)furan.
Elimination Reactions: Under the action of strong bases, the compound can undergo elimination of hydrogen chloride to form alkenes.
Common Reagents and Conditions
Sodium Diethyl Phosphite: Used in substitution reactions to replace the chlorine atom.
Strong Bases: Such as sodium hydroxide, used in elimination reactions to remove hydrogen chloride.
Major Products Formed
2-(1-Diethoxyphosphorylmethyl)furan: Formed through substitution reactions with sodium diethyl phosphite.
Alkenes: Formed through elimination reactions under basic conditions.
Wissenschaftliche Forschungsanwendungen
Furan, 2-(1-chloro-2-methylpropyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of resins, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Furan, 2-(1-chloro-2-methylpropyl)- involves its reactivity towards nucleophiles and bases. The chlorine atom in the 1-chloro-2-methylpropyl group is a key site for nucleophilic attack, leading to substitution reactions. Additionally, the compound can undergo elimination reactions to form alkenes, which can further participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Chloroethyl)furan: Similar in structure but with a 1-chloroethyl group instead of a 1-chloro-2-methylpropyl group.
2-(1-Bromo-2-methylpropyl)furan: Similar but with a bromine atom instead of chlorine.
Uniqueness
Furan, 2-(1-chloro-2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. The presence of the 1-chloro-2-methylpropyl group allows for selective reactions that are not possible with other similar compounds .
Eigenschaften
| 917769-49-4 | |
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
2-(1-chloro-2-methylpropyl)furan |
InChI |
InChI=1S/C8H11ClO/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,1-2H3 |
InChI-Schlüssel |
LTCHETGEQWBEMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)


![6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12906007.png)
